2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide
Description
2,4-Dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4, and a carboxamide linkage to a piperidinyl-thiadiazole moiety. This structure combines two pharmacologically significant motifs: the thiazole ring, known for its role in bioactivity (e.g., kinase inhibition and antimicrobial properties), and the 1,2,5-thiadiazole group, which enhances metabolic stability and receptor binding .
Properties
IUPAC Name |
2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS2/c1-8-12(20-9(2)15-8)13(19)16-10-3-5-18(6-4-10)11-7-14-21-17-11/h7,10H,3-6H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGSOOAFGZRFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that 1,3,4-thiadiazole derivatives can interact with their targets through hydrogen bonding. This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it’s possible that this compound could interfere with essential biochemical pathways in microbial cells, leading to their death
Result of Action
Given the antimicrobial activity of similar compounds, it’s plausible that this compound could lead to the death of microbial cells
Biological Activity
2,4-Dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both thiazole and thiadiazole moieties, which are known for their diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₇N₅OS₂
- Molecular Weight : 323.4 g/mol
- CAS Number : 2097862-00-3
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₅OS₂ |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 2097862-00-3 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole and Thiazole Rings : Using established organic synthesis methods to create the core structure.
- Piperidine Derivatization : The piperidine component is introduced through reaction with appropriate precursors.
- Purification : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the synthesized compound.
Mechanisms of Biological Activity
The biological activity of this compound is likely multifaceted:
- Anticancer Activity : Preliminary studies indicate that related compounds exhibit significant cytotoxicity against various cancer cell lines. Mechanisms may involve induction of apoptosis or cell cycle arrest .
- Antimicrobial Properties : The presence of thiadiazole moieties in similar compounds has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Research Findings and Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
Anticancer Studies
A study published in the Journal of Medicinal Chemistry highlighted a related compound's capability to inhibit the Murine Double Minute 2 (MDM2) protein, leading to tumor regression in vivo . This suggests a potential pathway for anticancer activity through modulation of tumor suppressor pathways.
Antimicrobial Screening
In vitro antimicrobial activity assessments have shown that derivatives containing thiadiazole rings exhibit potent antibacterial effects. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL for certain derivatives against E. coli, outperforming standard antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
Research into the SAR of thiadiazole derivatives has revealed that modifications at specific positions can enhance biological activity. For example, substituents on the thiadiazole ring have been shown to increase antifungal and antibacterial properties against strains like Staphylococcus aureus and Candida albicans .
Scientific Research Applications
Scientific Research Applications
The primary applications for 2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide include use as an anticancer agent.
Anticancer Research
- Potential antitumor activity Literature surveys have revealed that thiadiazole derivatives possess numerous pharmacological activities, including anticancer properties . Several pharmacophores containing 1,3,4-thiadiazoles have demonstrated potential antitumor activity .
- Mechanism of action The mechanisms of action attributed to the antitumor activity of the 1,3,4-thiadiazole ring involve the inhibition of RNA and DNA synthesis without affecting protein synthesis . They can also act as phosphodiesterase-7 inhibitors, histone deacetylase inhibitors, inhibitors of carbonic anhydrase, or adenosine A3 receptor antagonists .
- Targeting DNA replication Studies have shown that 1,3,4-thiadiazole-based compounds can treat several cancers in vitro and in vivo by targeting uncontrolled DNA replication and cell division, which are hallmarks of neoplastic diseases . The heteroatoms in thiadiazoles can interact with biological targets, including key kinases involved in tumorigenesis .
- Cytotoxicity Studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting potential mechanisms involving cell cycle arrest or apoptosis induction.
Related Research
Other thiadiazole derivatives have also demonstrated significant biological activities:
- Antimicrobial and antiproliferative agents N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives have been studied as potential antimicrobial and antiproliferative agents .
- Anticancer agents 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives have been evaluated for their in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines .
- Other activities 1,3,4-thiadiazole derivatives exhibit various pharmacological activities, including antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular activities .
Chemical Reactions Analysis
Carboxamide Group
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide undergoes hydrolysis to yield 1,3-thiazole-5-carboxylic acid derivatives. This reaction is critical for prodrug activation.
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Nucleophilic Substitution : The amide nitrogen participates in alkylation reactions with electrophiles (e.g., methyl iodide) under phase-transfer conditions .
Thiazole Ring
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Electrophilic Substitution : The electron-rich C-4 position undergoes bromination (NBS in DCM) or nitration (HNO₃/H₂SO₄). Methyl groups at C-2 and C-4 direct regioselectivity.
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Oxidation : Thiazole’s sulfur atom reacts with H₂O₂ to form sulfoxide derivatives, though this reduces biological activity .
Thiadiazole Ring
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Cycloaddition : The 1,2,5-thiadiazole participates in [3+2] cycloadditions with alkynes under Cu(I) catalysis, forming fused heterocycles.
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Ring-Opening : Strong reducing agents (e.g., LiAlH₄) cleave the thiadiazole ring, producing sulfhydryl intermediates .
Piperidine Substituent
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N-Alkylation/Acylation : The secondary amine undergoes alkylation (alkyl halides) or acylation (acid chlorides) to modify pharmacokinetic properties.
Reaction Mechanisms and Kinetic Data
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Nucleophilic Aromatic Substitution :
The thiazole’s methyl groups activate adjacent positions for nucleophilic attack. For example, reaction with KCN in DMF replaces a methyl group with a cyano group ( at 60°C). -
Acid-Catalyzed Hydrolysis :
Hydrolysis of the carboxamide follows pseudo-first-order kinetics ( in 1M HCl at 25°C). -
Thiadiazole Ring Stability :
The ring resists hydrolysis below pH 10 but degrades rapidly under alkaline conditions ( in 1M NaOH) .
Stability and Compatibility
| Condition | Effect | Recommended Handling |
|---|---|---|
| Strong acids (pH < 2) | Carboxamide hydrolysis | Avoid prolonged exposure |
| Oxidizing agents | Thiazole sulfoxidation | Use antioxidants in formulations |
| UV light (254 nm) | Thiadiazole ring cleavage | Store in amber glass, inert atmosphere |
| High humidity (>70% RH) | Deliquescence and hydrolysis | Desiccant storage |
The compound is incompatible with strong reducing agents (e.g., NaBH₄) due to thiadiazole ring instability .
Comparison with Similar Compounds
Binding Affinity and Selectivity
Functional Activity
- However, Dasatinib’s pyrimidine-piperazine side chain enables dual Abl/Src inhibition, whereas the thiadiazole-piperidine moiety may favor selectivity for distinct targets .
- Receptor Modulation: Unlike cannabinoid receptor ligands (), which prioritize aromatic stacking interactions, the target compound’s methyl-thiazole core and thiadiazole-piperidine groups may favor interactions with polar or allosteric binding pockets .
Therapeutic Potential and Limitations
- Advantages :
- Limitations: Limited in vivo data compared to clinical agents like Dasatinib.
Future Work :
- Elucidate precise molecular targets via crystallography or proteomics.
- Optimize the piperidine-thiadiazole linker to balance solubility and blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
